(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutane ring substituted with a nitrophenyl group, a methylcarbamoyloxy group, and a carboxylic acid group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is to start with a cyclobutane derivative and introduce the nitrophenyl group through a nitration reaction. The methylcarbamoyloxy group can be introduced via a carbamoylation reaction, and the carboxylic acid group can be formed through oxidation of an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S,3s)-3-[(ethylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid
- (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-nitrophenyl)cyclobutane-1-carboxylic acid
- (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclopentane-1-carboxylic acid
Uniqueness
The unique combination of functional groups in (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid provides distinct chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C13H14N2O6 |
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Molecular Weight |
294.26 g/mol |
IUPAC Name |
3-(methylcarbamoyloxy)-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14N2O6/c1-14-12(18)21-8-6-13(7-8,11(16)17)9-4-2-3-5-10(9)15(19)20/h2-5,8H,6-7H2,1H3,(H,14,18)(H,16,17) |
InChI Key |
NEYNKENQSGNYDH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1CC(C1)(C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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